molecular formula C15H15F5INO3 B5230471 4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate

4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate

Cat. No. B5230471
M. Wt: 479.18 g/mol
InChI Key: CEMRDUXYSZPOAG-UHFFFAOYSA-N
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Description

4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate is a novel compound that has gained the attention of researchers due to its potential applications in scientific research. This compound has unique chemical properties that make it an ideal candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to changes in cellular signaling pathways. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties. In addition, this compound has been shown to have a positive effect on cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve significant effects. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, research can be conducted to optimize the synthesis method of this compound to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, 4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate is a novel compound with potential applications in various scientific research fields. Its unique chemical properties make it an ideal candidate for drug development and other research applications. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate involves the reaction of 4-iodoaniline with 4,4,5,5,5-pentafluoropentanoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to form the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate has potential applications in various scientific research fields. One of the main applications of this compound is in the field of medicinal chemistry. It can be used to develop new drugs that target specific enzymes or receptors in the body. It can also be used to study the mechanism of action of existing drugs.

properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-(4-iodoanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F5INO3/c16-14(17,15(18,19)20)8-1-9-25-13(24)7-6-12(23)22-11-4-2-10(21)3-5-11/h2-5H,1,6-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMRDUXYSZPOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F5INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,5-Pentafluoropentyl 4-(4-iodoanilino)-4-oxobutanoate

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